molecular formula C16H19N3O B6223219 12-ethyl-4-methyl-11-(propan-2-yl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,11-pentaen-13-one CAS No. 2641398-04-9

12-ethyl-4-methyl-11-(propan-2-yl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,11-pentaen-13-one

Cat. No.: B6223219
CAS No.: 2641398-04-9
M. Wt: 269.34 g/mol
InChI Key: GEBQJASGYKVDHG-UHFFFAOYSA-N
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Description

12-ethyl-4-methyl-11-(propan-2-yl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,11-pentaen-13-one is a useful research compound. Its molecular formula is C16H19N3O and its molecular weight is 269.34 g/mol. The purity is usually 95.
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Biological Activity

The compound 12-ethyl-4-methyl-11-(propan-2-yl)-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,11-pentaen-13-one is a complex organic molecule with potential biological activity. This article aims to synthesize current research findings regarding its biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

This compound belongs to a class of triazatricyclo compounds known for their unique structural features that can influence biological activity. The presence of multiple functional groups and the tricyclic structure may contribute to its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of triazatricyclo compounds exhibit significant antimicrobial properties. For instance:

  • Activity against Gram-positive bacteria : Some derivatives showed effective inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
  • Broad-spectrum antifungal activity : Compounds related to this class demonstrated effectiveness against drug-resistant Candida strains .

2. Anticancer Activity

The anticancer potential of triazatricyclo compounds has been explored in various studies:

  • Cell Line Studies : The compound was tested on A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines. Results indicated a structure-dependent anticancer activity with significant cytotoxic effects observed in Caco-2 cells .
    • Example: A derivative with a specific methyl substitution showed a decrease in cell viability by approximately 39.8% in Caco-2 cells compared to untreated controls (p < 0.001) .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Cell Cycle Arrest : Studies suggest that certain triazatricyclo compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : Some compounds have been shown to inhibit key enzymes involved in tumor progression and microbial resistance.

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line Effect Observed Reference
AntimicrobialMRSASignificant inhibition
AntimicrobialVRESignificant inhibition
AntifungalCandida spp.Broad-spectrum activity
AnticancerA54935% viability reduction
AnticancerCaco-239.8% viability reduction

Case Studies

Several case studies have documented the efficacy of triazatricyclo compounds in clinical settings:

  • In Vitro Studies : A study highlighted that derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells.
  • Combination Therapies : Research has shown that these compounds could enhance the effectiveness of existing chemotherapy agents when used in combination therapies.

Properties

CAS No.

2641398-04-9

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

3-ethyl-7-methyl-2-propan-2-yl-1H-pyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C16H19N3O/c1-5-11-14(9(2)3)18-16-17-12-7-6-10(4)8-13(12)19(16)15(11)20/h6-9H,5H2,1-4H3,(H,17,18)

InChI Key

GEBQJASGYKVDHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=NC3=C(N2C1=O)C=C(C=C3)C)C(C)C

Purity

95

Origin of Product

United States

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